molecular formula C17H24BFN2O4 B7957434 N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957434
M. Wt: 350.2 g/mol
InChI Key: DWTZBHHCJPTIII-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound featuring a boron-containing dioxaborolane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the formation of the boronic ester through the reaction of an appropriate aniline derivative with a boronic acid or ester. This process often requires the use of palladium catalysts and specific ligands to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrides for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound in chemical reactions involves the formation of a boron-carbon bond through the Suzuki–Miyaura coupling. This process typically involves the oxidative addition of a palladium catalyst to the boronic ester, followed by transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopentyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its cyclopentyl and nitro groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-cyclopentyl-5-fluoro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BFN2O4/c1-16(2)17(3,4)25-18(24-16)12-9-15(21(22)23)14(10-13(12)19)20-11-7-5-6-8-11/h9-11,20H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTZBHHCJPTIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NC3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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